molecular formula C17H13N5O4S B11060253 3-(3,5-Dimethoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Dimethoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11060253
M. Wt: 383.4 g/mol
InChI Key: SJNPXQYDOWXDOQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound with an intriguing structure. It belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which have gained attention due to their diverse applications in materials science and energetic materials .

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One efficient method starts with monosubstituted tetrazine or tetrazine-based fused rings as starting materials. These are then transformed through chemical reactions to yield the desired [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure. Detailed reaction conditions and mechanisms would be necessary for a comprehensive understanding.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights. Researchers often optimize reaction conditions, catalysts, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes could modify the nitro group, affecting its reactivity.

    Substitution: Substitution reactions at various positions on the triazolo-thiadiazole ring system are possible.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used for nitration.

    Amination: Ammonia (NH₃) or amine derivatives can introduce amino groups.

    Cyclization: Intramolecular cyclization reactions are crucial for forming the triazolo-thiadiazole ring.

Major Products: The major product is the target compound itself, 3-(3,5-Dimethoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

Chemistry:

    Materials Science: The compound’s unique structure may contribute to novel materials with specific properties (e.g., conductivity, luminescence).

    Catalysis: It could serve as a catalyst or ligand in chemical transformations.

Biology and Medicine:

    Drug Discovery: Investigate its potential as a pharmacophore or scaffold for drug design.

    Bioactivity: Explore its interactions with biological targets (enzymes, receptors).

Industry:

    Energetic Materials: As mentioned earlier, some derivatives exhibit explosive properties.

    Heat-Resistant Compounds: Certain derivatives may find applications in high-temperature environments.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds at the moment, further investigation could reveal related structures and their unique features.

Properties

Molecular Formula

C17H13N5O4S

Molecular Weight

383.4 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13N5O4S/c1-25-13-7-11(8-14(9-13)26-2)15-18-19-17-21(15)20-16(27-17)10-3-5-12(6-4-10)22(23)24/h3-9H,1-2H3

InChI Key

SJNPXQYDOWXDOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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